
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Imidazole Ring: The imidazole ring can be formed through the condensation of suitable diamines with aldehydes or ketones under acidic conditions.
Final Assembly: The final compound is obtained by coupling the pyrrolidine and imidazole intermediates, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
科学研究应用
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1H-imidazole dihydrochloride
- 3-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine
Uniqueness
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrrolidine and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C8H12Cl2F3N3 |
|---|---|
分子量 |
278.10 g/mol |
IUPAC 名称 |
2-pyrrolidin-3-yl-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-1-2-12-3-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H |
InChI 键 |
MWLYXKUXKGIMTK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=NC=C(N2)C(F)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


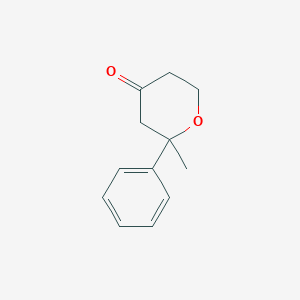


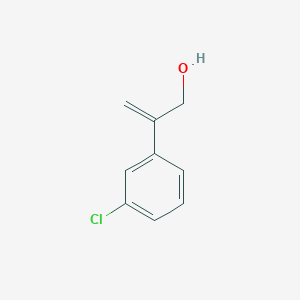
![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)

![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
amine hydrochloride](/img/structure/B13468326.png)
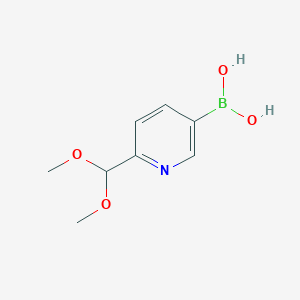
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
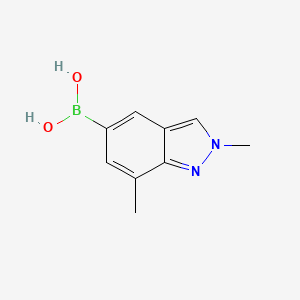

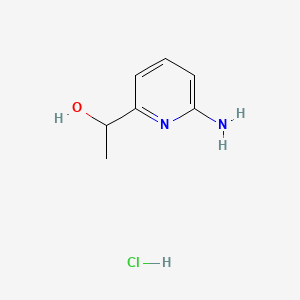
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
